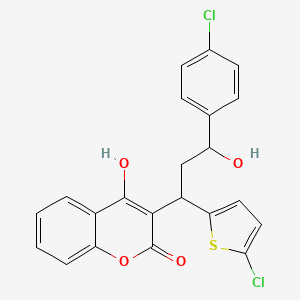
N-Formyl Maraviroc-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formyl Maraviroc-d6 is a deuterated form of N-Formyl Maraviroc, which is a derivative of Maraviroc. Maraviroc is a potent and selective antagonist of the CCR5 receptor, which is used in the treatment of CCR5-tropic HIV-1 infection. The deuterated form, this compound, is often used in scientific research for its enhanced stability and unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl Maraviroc-d6 involves the incorporation of deuterium atoms into the Maraviroc molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of a formylating agent to introduce the formyl group into the Maraviroc structure. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Formyl Maraviroc-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in modified versions of this compound with different functional groups.
Aplicaciones Científicas De Investigación
N-Formyl Maraviroc-d6 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Employed in biological studies to investigate the interactions of deuterated compounds with biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and chemical products with enhanced stability and efficacy.
Mecanismo De Acción
N-Formyl Maraviroc-d6 exerts its effects by targeting the CCR5 receptor, a key receptor involved in the entry of HIV-1 into human cells. By binding to the CCR5 receptor, the compound prevents the interaction between the HIV-1 gp120 protein and the receptor, thereby inhibiting the fusion of the virus with the host cell membrane. This mechanism effectively blocks the entry of the virus into the cells, reducing viral replication and infection.
Comparación Con Compuestos Similares
Similar Compounds
Maraviroc: The parent compound, used in the treatment of CCR5-tropic HIV-1 infection.
N-Formyl Maraviroc: A non-deuterated form with similar properties but lower stability compared to the deuterated version.
Other CCR5 Antagonists: Compounds such as Vicriviroc and Aplaviroc, which also target the CCR5 receptor but may have different pharmacokinetic profiles and efficacy.
Uniqueness
N-Formyl Maraviroc-d6 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. The incorporation of deuterium atoms results in a slower metabolic rate, making it a valuable tool in scientific research and drug development.
Propiedades
Número CAS |
1346597-31-6 |
|---|---|
Fórmula molecular |
C30H41F2N5O2 |
Peso molecular |
547.724 |
Nombre IUPAC |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
Clave InChI |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Sinónimos |
4,4-Difluoro-N-formyl-N-[(1S)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl-d6)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]-1-phenylpropyl]cyclohexanecarboxamide; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


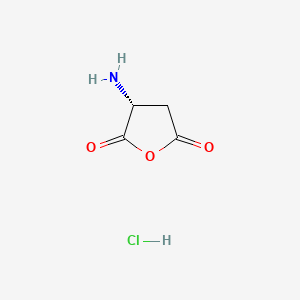
![[1-(5-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B584325.png)
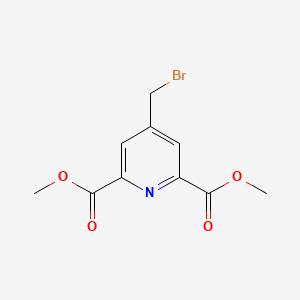
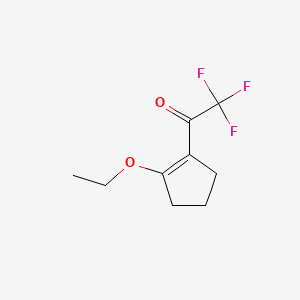
![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)
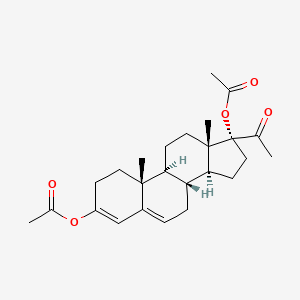
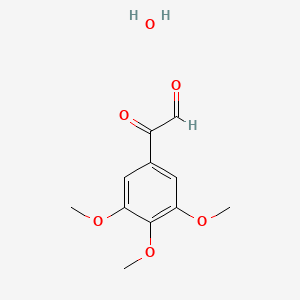
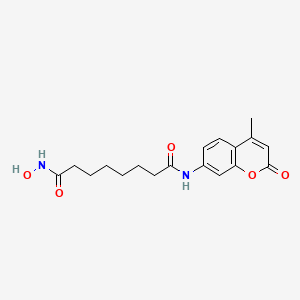
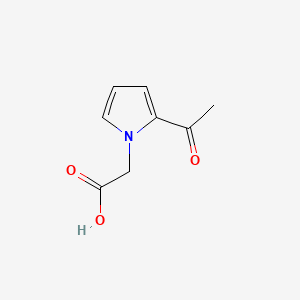
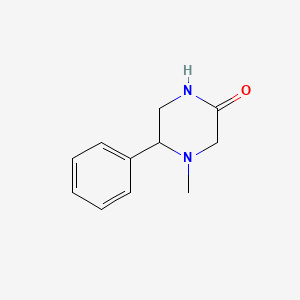
![[1-(3-methylbutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B584344.png)
